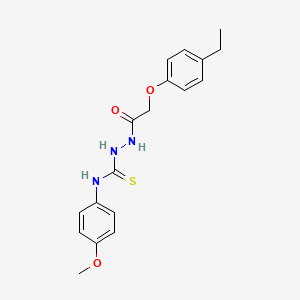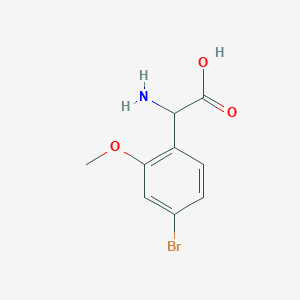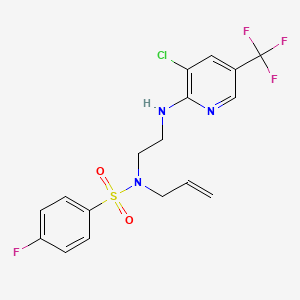
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide, commonly known as EPTC, is a selective herbicide widely used in agriculture to control weeds. EPTC belongs to the class of thiocarbamate herbicides and has a broad spectrum of activity against annual grasses and broadleaf weeds.
科学的研究の応用
Synthesis and Characterization
Thiosemicarbazide derivatives, including those related to the specified compound, are synthesized and characterized for their structural and spectral properties. These compounds exhibit coordination with metals, forming complexes that are analyzed using spectroscopic methods and thermal analysis to elucidate their structural configurations and potential for further applications (El-Shazly et al., 2006).
Antimicrobial and Anticancer Activities
The antimicrobial evaluation of novel thiosemicarbazide derivatives has shown significant activity against various microbial strains. This underscores their potential in developing new antimicrobial agents (Noolvi et al., 2016). Additionally, the synthesis of thiosemicarbazide derivatives has been explored for their in vitro growth-inhibiting activity against microbes and their potential antitubercular activity, highlighting their application in addressing infectious diseases and tuberculosis (Hirpara et al., 2003).
Enzyme Inhibition and DNA Interaction
Thiosemicarbazide derivatives have been synthesized and evaluated for their enzyme inhibition properties, particularly against enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in managing conditions such as glaucoma and Alzheimer's disease, respectively (Bulut et al., 2018). Furthermore, some derivatives have been studied for their ability to intercalate with DNA, a property that can be leveraged in designing anticancer drugs (Pitucha et al., 2020).
Antioxidant Properties
Research on novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety has shown promising antioxidant properties, further expanding the utility of thiosemicarbazide derivatives in combating oxidative stress and related diseases (Bulut et al., 2018).
特性
IUPAC Name |
1-[[2-(4-ethylphenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-3-13-4-8-16(9-5-13)24-12-17(22)20-21-18(25)19-14-6-10-15(23-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,20,22)(H2,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJPSQBSDYOROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2728199.png)

![N-(butan-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2728204.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2728206.png)


![N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2728210.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2728211.png)
![(Z)-2-chloro-N-(3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2728213.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2728215.png)
![(1H-indazol-3-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2728216.png)
![4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2728221.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B2728222.png)